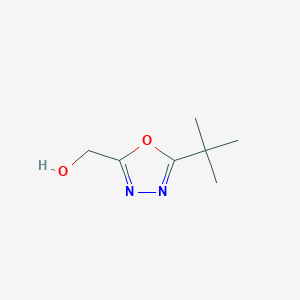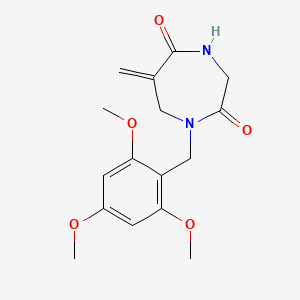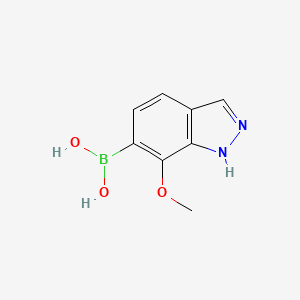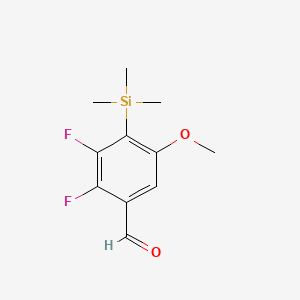
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H14F2O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms, a methoxy group, and a trimethylsilyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde typically involves the introduction of the fluorine, methoxy, and trimethylsilyl groups onto a benzaldehyde core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The trimethylsilyl group is often introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid.
Reduction: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde group. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluoro-5-methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,3-Difluoro-4-(trimethylsilyl)benzaldehyde: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: A thiophene derivative with similar fluorine and trimethylsilyl substitutions but different core structure.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H14F2O2Si |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H14F2O2Si/c1-15-8-5-7(6-14)9(12)10(13)11(8)16(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
DSOQMNKZYGSRCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




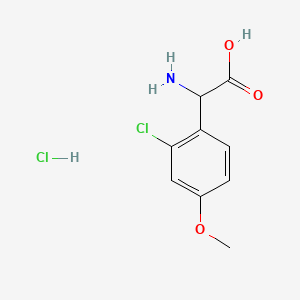

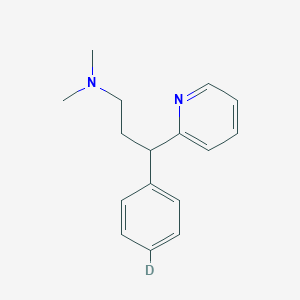
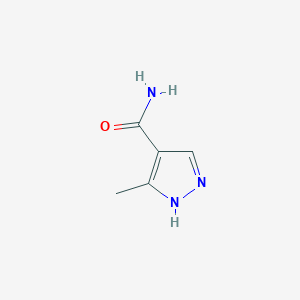
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)

